molecular formula C20H22ClFN2O3 B2886047 4-((1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034390-68-4

4-((1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2886047
CAS No.: 2034390-68-4
M. Wt: 392.86
InChI Key: UKRWDBJXKGYSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a pyridin-2(1H)-one core substituted with a 1,6-dimethyl group and a piperidin-4-yloxy side chain. The piperidine moiety is further functionalized with a 2-(2-chloro-6-fluorophenyl)acetyl group.

Properties

IUPAC Name

4-[1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O3/c1-13-10-15(11-19(25)23(13)2)27-14-6-8-24(9-7-14)20(26)12-16-17(21)4-3-5-18(16)22/h3-5,10-11,14H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRWDBJXKGYSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridin-2(1H)-one Derivatives

Compound 4p (4-Heptafluoropropyl-6-methylpyridin-2(1H)-one)

  • Structure : Differs in the 4-position substituent (heptafluoropropyl vs. piperidin-4-yloxy-acetyl group).
  • Synthesis : Method C (23% yield) .
  • Properties : Higher fluorination increases metabolic stability but may reduce solubility.
  • Activity : Demonstrated analgesic effects in rodent models via thermal pain assays .

Compound 6 (5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one)

  • Structure : Lacks the piperidine side chain; trifluoromethyl at C3.
  • Synthesis : Method D (19% yield) .

Pyridin-2-one(1) from

  • Structure: Features 4-acetylphenyl and 4-dimethylaminophenyl substituents.
  • Properties : Hydroxy and dicarbonitrile groups improve solubility but may limit CNS penetration .
Piperidine-Containing Analogs

Compound from (3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one)

  • Structure : Shares a piperidine ring linked to a fluorinated aromatic system (benzisoxazole vs. chloro-fluorophenyl).
  • Activity : The benzisoxazole-piperidine motif is common in antipsychotics (e.g., risperidone), suggesting possible dopamine or serotonin receptor modulation .

Pharmacological and Toxicological Data

Table 1: Comparative Analysis of Pyridin-2(1H)-one Derivatives
Compound Name Substituents Synthesis Yield Melting Point (°C) Analgesic Activity (ED₅₀) Acute Toxicity (LD₅₀, mg/kg)
Target Compound 2-Chloro-6-fluorophenyl, piperidine Not reported Not reported Not reported Not reported
4p Heptafluoropropyl, methyl 23% 112–114 15 mg/kg (mice) >500
6 Trifluoromethyl, dimethyl 19% 98–100 Inactive >500
Pyridin-2-one(1) Acetylphenyl, dimethylaminophenyl Not reported Not reported Not tested Not reported
Key Observations:
  • Fluorinated substituents (e.g., heptafluoropropyl in 4p) correlate with higher analgesic potency but lower synthetic yields compared to non-fluorinated analogs.
  • Piperidine-containing compounds (e.g., ) show CNS-targeted activity, suggesting the target compound may share similar pharmacokinetics .

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